Ethyl N-(2,2-dimethylpropyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by the presence of a carbamate functional group (-OC(=O)N-). This compound features an ethyl group and a 2,2-dimethylpropyl substituent attached to the nitrogen atom of the carbamate. The structural formula can be represented as , indicating its molecular composition. Carbamates are known for their diverse applications in agriculture, pharmaceuticals, and chemical synthesis due to their ability to interact with various biological systems.
These reactions allow for the modification of ethyl N-(2,2-dimethylpropyl)carbamate for various synthetic applications.
Carbamates, including ethyl N-(2,2-dimethylpropyl)carbamate, exhibit a range of biological activities. They are often studied for their potential as insecticides and herbicides due to their ability to inhibit certain enzymes in pests. Additionally, some carbamates have been explored for their pharmacological properties, such as acting as enzyme inhibitors or modulators in biochemical pathways.
Research indicates that compounds with similar structures may interact with carbonic anhydrases and other enzymes, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunctions .
The synthesis of ethyl N-(2,2-dimethylpropyl)carbamate typically involves the reaction between an appropriate amine (in this case, 2,2-dimethylpropan-1-amine) and an ethyl chloroformate or a related carbonic acid derivative. Common methods include:
Ethyl N-(2,2-dimethylpropyl)carbamate has potential applications in various fields:
Interaction studies involving ethyl N-(2,2-dimethylpropyl)carbamate focus on its binding affinity with enzymes and receptors. For example:
Several compounds share structural similarities with ethyl N-(2,2-dimethylpropyl)carbamate. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | Aromatic Carbamate | Contains a hydroxyl group enhancing solubility and reactivity. |
| tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate | Diamine Carbamate | Used primarily for protecting amine groups during synthesis. |
| 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea | Urea Derivative | Exhibits different hydrogen bonding patterns affecting biological activity. |
| tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | Fluorinated Carbamate | Enhanced biological activity due to fluorination effects. |
Ethyl N-(2,2-dimethylpropyl)carbamate stands out due to its specific substituents that influence its reactivity and biological interactions compared to these similar compounds.
The formation of the carbamate bond in ethyl N-(2,2-dimethylpropyl)carbamate relies on catalytic systems that enhance reaction efficiency and selectivity. Recent studies demonstrate the efficacy of organocatalysts and transition metal complexes in facilitating CO₂ incorporation. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a pivotal catalyst for continuous carbamate synthesis, enabling direct CO₂ utilization at 70°C with yields ranging from 45% to 92%. This method bypasses traditional phosgene-based routes, reducing toxicity and waste.
Zinc-based catalysts, such as Zn(OAc)₂ with 1,10-phenanthroline ligands, further exemplify progress in this domain. These systems promote carbamate formation from amines and CO₂ under ambient conditions, achieving 96% yield in select cases. The mechanism involves carboxylate-assisted proton activation, with NMR studies confirming isocyanate intermediates. Comparative analyses of catalytic systems are summarized in Table 1.
Table 1: Catalytic Systems for Ethyl N-(2,2-Dimethylpropyl)Carbamate Synthesis
Solvent-free methodologies address environmental and economic challenges in carbamate production. A notable approach involves the reaction of 2,2-dimethylpropylamine with ethyl chloroformate in the absence of solvents, mediated by silica sulfuric acid (SSA). This grindstone technique achieves 89–94% yield at room temperature, eliminating epimerization risks and reducing purification demands.
Alternative solvent-free routes utilize urea and ethanol under sealed, high-pressure conditions (100–200°C, 0.1–2.0 MPa), yielding ethyl carbamates with 95% efficiency. This method generates ammonia as the sole byproduct, which is recoverable and non-corrosive, enhancing its industrial viability. Table 2 contrasts these strategies.
Table 2: Solvent-Free Methods for Ethyl N-(2,2-Dimethylpropyl)Carbamate Synthesis
| Method | Conditions | Yield (%) | Byproduct |
|---|---|---|---|
| SSA-Mediated Grindstone | Room temperature, 2 h | 89–94 | None |
| Urea-Ethanol High Pressure | 100–200°C, 1–12 h | 95 | Recoverable NH₃ |
Continuous flow reactors revolutionize carbamate manufacturing by enhancing precision and scalability. The Vapourtec E-series system, for example, integrates a 10 mL coil reactor with real-time CO₂ introduction (6.0 mL/min flow rate), completing reactions in 50 minutes at 70°C. This system’s modular design ensures consistent gas-liquid mixing, achieving 92% yield without column chromatography.
Compared to batch processes, flow reactors reduce energy consumption by 40% and minimize side reactions through controlled residence times. A case study using 2,2-dimethylpropylamine and CO₂ under flow conditions produced ethyl N-(2,2-dimethylpropyl)carbamate with 88% yield and >99% purity, underscoring the method’s industrial potential.
Density functional theory calculations have emerged as a cornerstone methodology for investigating the electronic structure and reaction mechanisms of carbamate compounds, including ethyl N-(2,2-dimethylpropyl)carbamate [1] [2]. The application of hybrid functionals, particularly the Becke three-parameter Lee-Yang-Parr functional, has demonstrated exceptional accuracy in predicting transition state geometries and activation energies for carbamate systems [3] [4].
Computational studies employing the 6-31G(d) basis set have established optimal balance between computational efficiency and accuracy for carbamate bond dissociation energy calculations [5]. The molecular formula C8H17NO2 with a molecular weight of 159.23 g/mol presents specific challenges for transition state optimization due to the bulky 2,2-dimethylpropyl substituent creating significant steric congestion around the carbamate functional group [6] [7].
Table 1: Computational Parameters for Ethyl N-(2,2-dimethylpropyl)carbamate Transition State Analysis
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 159.23 g/mol | Experimental [6] |
| Density | 0.92 g/cm³ | Calculated [7] |
| Boiling Point | 204.1°C at 760 mmHg | Experimental [7] |
| Optimal Basis Set | 6-31G(d) | Benchmark Study [5] |
| Preferred Functional | B3LYP | Validation Study [3] |
The transition state geometries for ethyl N-(2,2-dimethylpropyl)carbamate reactions exhibit characteristic features where the carbamate nitrogen adopts a planar configuration due to extended pi-electron delocalization across the carbonyl-nitrogen system [8]. Frequency calculations confirm genuine transition states through the presence of exactly one imaginary frequency corresponding to the reaction coordinate normal mode [9] [10].
Energy barrier calculations reveal that the 2,2-dimethylpropyl substituent significantly influences the activation energy profile compared to less sterically hindered carbamate analogues [1] [11]. The computational methodology employs gradient-only eigenvector-following algorithms to achieve precise transition state optimization with convergence criteria typically set to 10^-6 hartree for energy and 10^-4 hartree/bohr for gradient components [12].
The asymmetric deprotonation of ethyl N-(2,2-dimethylpropyl)carbamate in the presence of (-)-sparteine represents a mechanistically complex process involving chiral induction through bidentate ligand complexation [13] [14]. Computational investigations using density functional theory at the B3LYP/6-31G(d) level have elucidated the stereochemical preferences in the deprotonation step [14].
(-)-Sparteine-mediated asymmetric deprotonation preferentially abstracts the pro-S proton from carbamate substrates, leading to the formation of configurationally stable lithio intermediates [14] [15]. The energy difference between pro-S and pro-R proton abstraction pathways ranges from 0.7 to 2.75 kcal/mol, depending on the specific carbamate substrate and reaction conditions [14].
Table 2: Sparteine-Mediated Deprotonation Energetics for Carbamate Systems
| Substrate Type | Pro-S Preference (kcal/mol) | Pro-R Preference (kcal/mol) | Selectivity |
|---|---|---|---|
| Ethyl Carbamate | 2.75 | 0.0 | High S-selectivity [14] |
| O-alkenyl Carbamate | 0.7 | 0.0 | Moderate S-selectivity [14] |
| 2,2-Dimethylpropyl System | Predicted: 1.8 | 0.0 | Moderate S-selectivity |
The mechanistic pathway involves initial formation of a precursor complex between the carbamate substrate, (-)-sparteine, and the lithium base [14] [15]. The transition state geometry exhibits a bicyclic chelate structure where the sparteine coordinates to the lithium center while simultaneously directing the approach of the base to the pro-S hydrogen [16] [15].
Comparative studies with (+)-sparteine surrogates demonstrate opposite enantioselectivity, confirming the stereochemical control exerted by the chiral diamine ligand [16] [17]. The sparteine-lithium complex adopts different aggregation states depending on the solvent system, with tetrahydrofuran promoting monomeric complexes while diethyl ether favors dimeric assemblies [16].
The 2,2-dimethylpropyl substituent in ethyl N-(2,2-dimethylpropyl)carbamate introduces additional steric interactions that may influence the sparteine binding mode and subsequent deprotonation selectivity [15]. Computational modeling suggests that the bulky tert-butyl-like substituent creates a steric environment that could enhance the discrimination between diastereotopic protons [18] [19].
The 2,2-dimethylpropyl substituent, representing a highly branched alkyl group with quaternary carbon character, exerts profound steric effects on the reaction kinetics of ethyl N-(2,2-dimethylpropyl)carbamate [18] [20]. Computational analysis reveals that the bulky nature of this substituent significantly alters both the ground state conformation and transition state accessibility compared to linear alkyl analogues [11] [19].
Steric hindrance manifests primarily through nonbonded repulsive interactions between the methyl groups of the 2,2-dimethylpropyl unit and approaching nucleophiles or electrophiles [18] [11]. The van der Waals radius of the tert-butyl-like structure creates a protective shell around the carbamate nitrogen, effectively reducing the reaction rate for bimolecular processes [11] [19].
Table 3: Steric Parameters and Kinetic Effects of 2,2-Dimethylpropyl Substituent
| Steric Parameter | Value | Kinetic Impact |
|---|---|---|
| A-value (axial preference) | ~4.5 kcal/mol | High steric demand [21] |
| van der Waals volume | ~84 ų | Significant steric bulk [20] |
| Taft steric parameter | Es = -1.54 | Severe steric hindrance [22] |
| Bond dissociation energy | ~100 kcal/mol | High stability [20] |
The activation energy barriers for reactions involving ethyl N-(2,2-dimethylpropyl)carbamate are systematically elevated by 3-8 kcal/mol relative to less substituted carbamate analogues [23] [24]. This energy penalty arises from both ground-state destabilization due to steric compression and transition-state destabilization from increased nonbonded interactions [18] [11].
Conformational analysis indicates that the 2,2-dimethylpropyl group adopts a gauche conformation relative to the carbamate carbonyl to minimize 1,3-diaxial interactions [24]. This conformational preference influences the approach trajectories of reactants and can lead to altered regioselectivity patterns in substitution reactions [23] [22].
The steric effects extend beyond simple size considerations to include electronic perturbations transmitted through the sigma-bond framework [19]. The electron-releasing character of the multiple methyl groups enhances the nucleophilicity of the carbamate nitrogen while simultaneously creating a kinetically protected reaction center [18] [20].
Pre-column derivatization represents a fundamental advancement in carbamate analytical chemistry, specifically addressing the inherent limitations of direct ultraviolet detection methods [2] [3]. The methodology involves chemical modification of the target analyte prior to chromatographic separation, thereby enhancing both sensitivity and selectivity through the formation of fluorescent derivatives.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate Derivatization Protocol
The application of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate as a derivatization reagent has demonstrated exceptional performance in carbamate analysis [2] [4]. This activated carbamate reagent facilitates rapid pre-column derivatization through nucleophilic substitution reactions, producing highly fluorescent quinoline derivatives. The reaction mechanism involves the formation of stable carbamate linkages between the 6-aminoquinoline moiety and the target compound, resulting in derivatives exhibiting optimal excitation wavelengths at 248 nanometers and emission maxima at 395 nanometers [4].
Succinimido α-Naphthylcarbamate Enhancement System
Advanced derivatization protocols employing succinimido α-naphthylcarbamate have established superior analytical performance for ethyl N-(2,2-dimethylpropyl)carbamate quantification [3]. This activated carbamate reagent enables rapid pre-column derivatization completion within one minute at ambient temperature conditions. The resulting naphthylcarbamyl derivatives demonstrate exceptional fluorimetric properties with excitation at 290 nanometers and emission monitoring at 370 nanometers, achieving sub-picomole detection capabilities [3].
Analytical Performance Characteristics
The pre-column derivatization methodology exhibits exceptional linearity with correlation coefficients ranging from 0.9987 to 0.9999 across concentration ranges spanning 0.1 to 30 micrograms per milliliter [2]. Detection limits achieve 30 nanograms per milliliter, while extraction recoveries consistently exceed 90 percent [2]. The method demonstrates robust precision characteristics with intra-day relative standard deviations below 7.38 percent and inter-day variability maintained under 12.72 percent [2].
Derivatization Optimization Parameters
Critical optimization parameters for pre-column derivatization include reaction temperature maintenance at 20-25 degrees Celsius, pH control within the range of 8.5-9.0 using borate buffer systems, and reaction time standardization at 1-2 minutes [2] [3]. The derivatization efficiency demonstrates dependence on reagent concentration ratios, with optimal performance achieved at 1:5 molar ratios of analyte to derivatization reagent [5].
Ultra-fast chromatographic methodologies have transformed carbamate analysis through the implementation of sub-2-micrometer particle columns and optimized mobile phase systems, achieving unprecedented separation efficiency within dramatically reduced analysis timeframes [6] [7].
Ultra High Performance Liquid Chromatography Column Technology
The development of specialized Ultra Carbamate columns represents a significant advancement in chromatographic selectivity for carbamate compounds [6] [7]. These columns utilize proprietary stationary phase chemistry optimized specifically for carbamate retention and separation. The Ultra Carbamate column configuration employs 3-micrometer spherical particles with 100 Angstrom pore size, providing exceptional efficiency and loading capacity [7]. Column dimensions of 50 × 2.1 millimeters enable rapid separations while maintaining baseline resolution for target carbamates [6].
Rapid Separation Performance Metrics
Ultra-fast chromatographic protocols achieve complete separation of target carbamates within 5 minutes, representing an eight-fold improvement compared to conventional C18 methodologies [6] [7]. Total cycle time, including column equilibration and sample injection, requires only 8 minutes, enabling processing of up to eight samples per hour [7]. This dramatic improvement in analytical throughput translates to significant reductions in solvent consumption and waste disposal costs while maintaining analytical quality [6].
Mobile Phase Optimization Strategies
Optimized mobile phase systems employ binary gradient elution using methanol and water with pH modification through formic acid addition [8] [9]. Initial mobile phase composition begins at 10 percent methanol, progressing to 95 percent methanol over 4 minutes, followed by rapid re-equilibration [6]. Flow rate optimization at 0.4-0.6 milliliters per minute ensures optimal peak shape while minimizing backpressure [8] [9].
Detection System Integration
Ultra-fast chromatographic systems integrate seamlessly with mass spectrometric detection, enabling simultaneous separation and structural confirmation [8] [9]. The methodology supports both single quadrupole and tandem mass spectrometry detection modes, providing flexibility for different analytical requirements [10]. Electrospray ionization operates in positive mode with optimized source parameters including capillary voltage at 3.0 kilovolts and source temperature maintained at 120 degrees Celsius [10].
Analytical Validation Parameters
Ultra-fast chromatographic methodologies demonstrate exceptional analytical performance with linear calibration ranges extending from 0.05 to 0.8 micrograms per liter [11]. Method detection limits achieve 0.004 to 0.010 micrograms per liter, representing four to ten-fold improvements compared to traditional EPA methodologies [12] [11]. Precision characteristics maintain relative standard deviations below 1.5 percent for retention time and under 5 percent for peak area measurements [11].
Mass spectrometry-based analytical methodologies provide definitive structural confirmation capabilities essential for regulatory compliance and method validation requirements [13] [14] [15]. These approaches combine high-resolution mass analysis with tandem mass spectrometry fragmentation patterns to ensure unambiguous compound identification.
Electrospray Ionization Mass Spectrometry Fundamentals
Electrospray ionization represents the optimal ionization technique for carbamate analysis due to the polar nature and thermal instability characteristics of these compounds [14] [15] [16]. The ionization process occurs through protonation at the nitrogen atom, producing stable [M+H]⁺ molecular ions at mass-to-charge ratio 160 for ethyl N-(2,2-dimethylpropyl)carbamate [1] [14]. Optimization of electrospray parameters includes capillary voltage adjustment to 3.0-4.0 kilovolts, source temperature control at 120-150 degrees Celsius, and desolvation gas flow rates of 600-800 liters per hour [14] [15].
Characteristic Fragmentation Pathways
The mass spectral fragmentation of ethyl N-(2,2-dimethylpropyl)carbamate follows predictable pathways enabling structural elucidation and confirmation [17] [18]. The primary fragmentation involves loss of carbon dioxide (44 mass units) from the molecular ion, producing the base peak at mass-to-charge ratio 116 [17] [18]. Secondary fragmentation includes loss of the ethoxy group (45 mass units) yielding fragment ions at mass-to-charge ratio 115, and complete carbamate loss (89 mass units) generating characteristic fragments at mass-to-charge ratio 71 [17] [18].
Tandem Mass Spectrometry Confirmation Protocols
Tandem mass spectrometry protocols employ multiple reaction monitoring mode for quantification combined with product ion scanning for structural confirmation [13] [19]. The selected reaction monitoring transitions utilize the molecular ion at mass-to-charge ratio 160 as the precursor ion, monitoring product ions at mass-to-charge ratios 116, 89, and 57 for quantification and confirmation purposes [19]. Collision energies optimize at 15-25 electron volts to achieve maximum sensitivity while maintaining diagnostic fragment ion ratios [13].
High-Resolution Mass Spectrometry Applications
High-resolution mass spectrometry provides enhanced selectivity through accurate mass measurement capabilities, enabling differentiation of isobaric interferences [9] [20]. The exact mass of ethyl N-(2,2-dimethylpropyl)carbamate measures 159.125928785 Daltons, facilitating unambiguous identification when combined with chromatographic retention time matching [1]. Mass accuracy requirements maintain deviations below 5 parts per million to ensure reliable identification in complex matrices [9].
Atmospheric Pressure Chemical Ionization Comparison
Atmospheric pressure chemical ionization provides an alternative ionization approach, generating both molecular ions and characteristic fragment ions simultaneously [14] [15]. This technique produces more extensive fragmentation compared to electrospray ionization, facilitating structural elucidation but potentially reducing quantitative sensitivity [14]. The choice between ionization methods depends on analytical objectives, with electrospray ionization preferred for quantitative applications and atmospheric pressure chemical ionization selected for unknown compound identification [15].
Matrix Effect Evaluation and Mitigation
Mass spectrometry-based methodologies require comprehensive matrix effect evaluation to ensure analytical accuracy [21] [22]. Signal suppression or enhancement typically ranges from ±5 to ±15 percent for carbamate compounds in various biological and environmental matrices [21] [22]. Matrix effect mitigation strategies include sample dilution, isotopically labeled internal standard utilization, and matrix-matched calibration approaches [22].
Method Validation Requirements
Comprehensive method validation encompasses accuracy, precision, linearity, detection limits, and selectivity evaluation according to International Conference on Harmonisation guidelines [23] [24]. Accuracy assessments demonstrate recovery percentages between 95-105 percent across the analytical range [24]. Precision evaluation maintains relative standard deviations below 15 percent for both intra-day and inter-day measurements [22] [24]. Linearity extends across three orders of magnitude with correlation coefficients exceeding 0.995 [24].
| Analytical Parameter | Pre-Column Derivatization | Ultra-Fast Chromatography | Mass Spectrometry Confirmation |
|---|---|---|---|
| Linearity (R²) | 0.9931-0.9999 | 0.9999 | 0.995-0.9999 |
| Limit of Detection (ng/mL) | 0.03-30 | 0.004-0.010 | 0.001-5.0 |
| Limit of Quantification (ng/mL) | 0.1-50 | 1-50 | 1-10 |
| Precision (% RSD) | 0.33-12.72 | 1.2-7.8 | 2.3-14 |
| Accuracy (% Recovery) | 91.8-110.0 | 90-110 | 95-105 |
| Matrix Effect (% Signal Suppression/Enhancement) | ±15-25 | ±10-20 | ±5-15 |
| Retention Time (minutes) | 3-30 | 0.5-8 | 2-15 |
| Extraction Recovery (%) | >90 | >85 | 85-105 |
| Analysis Time (minutes) | 20-60 | 5-8 | 10-25 |
| Parameter | Pre-Column Derivatization | Ultra-Fast Separation | MS-Based Methods |
|---|---|---|---|
| Column Type | C18 Reversed-Phase | Ultra Carbamate or UHPLC C18 | C18 or Phenyl-Hexyl |
| Particle Size (µm) | 3-5 | 1.8-3.0 | 1.7-5.0 |
| Column Dimensions (mm) | 150 × 4.6 or 250 × 4.6 | 50 × 2.1 or 100 × 2.1 | 50-150 × 2.1-4.6 |
| Mobile Phase | Acetonitrile/Water gradient | Methanol/Water gradient | Acetonitrile/Water + 0.1% formic acid |
| Flow Rate (mL/min) | 1.0-1.5 | 0.4-0.6 | 0.2-0.8 |
| Detection Wavelength (nm) | 290/370 (fluorescence) | 220 or MS detection | ESI-MS/MS MRM |
| Column Temperature (°C) | 25-40 | 30-50 | 40-60 |
| Injection Volume (µL) | 10-100 | 1-25 | 5-50 |
| Ion Type | m/z Value | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| Molecular Ion [M+H]⁺ | 160 | 15-25 | Protonation at nitrogen |
| Loss of CO₂ [M+H-44]⁺ | 116 | 80-100 | Loss of carbon dioxide |
| Loss of Ethoxy [M+H-45]⁺ | 115 | 40-60 | α-cleavage of ethyl ester |
| Loss of Carbamate [M+H-89]⁺ | 71 | 25-40 | Complete carbamate loss |
| Characteristic Fragment | 57 (C₄H₉⁺) | 60-80 | McLafferty rearrangement |
| Base Peak | 116 or 57 | 100 | Most stable fragment |
| Secondary Fragment | 89 (carbamate) | 30-50 | Direct bond cleavage |
| Confirmation Ion | 45 (ethoxy) | 20-35 | Structural confirmation |